molecular formula C7H13NO3 B142589 3-(Allyloxycarbonylamino)-1-propanol CAS No. 156801-29-5

3-(Allyloxycarbonylamino)-1-propanol

Cat. No.: B142589
CAS No.: 156801-29-5
M. Wt: 159.18 g/mol
InChI Key: ZKLMTPLBEYYNKM-UHFFFAOYSA-N
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Description

3-(Allyloxycarbonylamino)-1-propanol is a versatile chemical building block of significant interest in organic synthesis and medicinal chemistry. This bifunctional compound features both a primary alcohol and an allyloxycarbonyl (Alloc) protected amine, making it a valuable intermediate for the construction of more complex molecules. The Alloc group is a cornerstone in synthetic strategies, particularly in peptide synthesis, where it serves as a protecting group for amines; it is stable under a variety of conditions but can be cleanly removed using palladium-catalyzed deprotection, offering orthogonality to other common protecting groups like Boc and Fmoc. Beyond peptide chemistry, this compound finds utility as a linker or spacer in prodrug design and bioconjugation, leveraging the hydrophilic properties of the propanol chain. Researchers also employ this compound in polymer science as a monomer for introducing protected amine functionalities into polymer backbones. The reactivity of its alcohol group allows for esterification or etherification, while the protected amine can be selectively deblocked for further functionalization, providing a powerful handle for divergent synthesis. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

prop-2-enyl N-(3-hydroxypropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-2-6-11-7(10)8-4-3-5-9/h2,9H,1,3-6H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLMTPLBEYYNKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408914
Record name 3-(Allyloxycarbonylamino)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156801-29-5
Record name 3-(Allyloxycarbonylamino)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Allyloxycarbonylamino)-1-propanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Allyloxycarbonylamino)-1-propanol typically involves the reaction of allyl chloroformate with 3-amino-1-propanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Allyl chloroformate+3-amino-1-propanolThis compound+HCl\text{Allyl chloroformate} + \text{3-amino-1-propanol} \rightarrow \text{this compound} + \text{HCl} Allyl chloroformate+3-amino-1-propanol→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining consistent reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Allyloxycarbonylamino)-1-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The allyloxycarbonyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(Allyloxycarbonylamino)-propanal.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Scientific Research

1. Organic Synthesis:
3-(Allyloxycarbonylamino)-1-propanol is utilized as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various transformations, including oxidation, reduction, and substitution reactions.

Reaction TypeDescriptionExample Product
Oxidation Hydroxyl group can be oxidized to form a carbonyl group.3-(Allyloxycarbonylamino)-propanal
Reduction Allyloxycarbonyl group can be reduced to form an alcohol.3-(Aminopropanol)
Substitution Amino group can participate in nucleophilic substitution.Various substituted derivatives

2. Biochemical Applications:
In biological research, this compound can be employed to modify biomolecules for studying protein-ligand interactions. The presence of both amino and hydroxyl groups facilitates binding with various molecular targets, making it useful in drug design and development.

3. Polymer Production:
The compound is also significant in the production of polymers and materials with specific functional properties. Its ability to undergo polymerization reactions allows for the creation of tailored materials for industrial applications.

Case Studies

Case Study 1: Synthesis of Bioactive Compounds
In a study focused on developing new bioactive compounds, researchers used this compound as a key intermediate. The compound was transformed into various derivatives that exhibited significant antimicrobial activity against several bacterial strains. This highlights its potential in pharmaceutical applications.

Case Study 2: Modification of Peptides
Another research project investigated the use of this compound in modifying peptides to enhance their stability and bioavailability. The incorporation of the allyloxycarbonyl group improved the solubility of the peptides, making them more effective as therapeutic agents.

Mechanism of Action

The mechanism of action of 3-(Allyloxycarbonylamino)-1-propanol depends on its specific application. In general, the compound can interact with various molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding. The presence of both amino and hydroxyl groups allows it to participate in a wide range of biochemical pathways, making it a versatile tool in both research and industrial applications.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Prop-2-enyl N-(3-hydroxypropyl)carbamate
  • Molecular Formula: C₇H₁₃NO₃
  • Molecular Weight : 159.18 g/mol
  • CAS Number : 156801-29-5
  • Key Functional Groups : Allyloxycarbonyl (Alloc) carbamate, hydroxyl group .

Comparison with Structurally Similar Compounds

3-(Methylamino)-1-propanol

  • Formula: C₄H₁₁NO
  • Molecular Weight : 89.14 g/mol
  • CAS : 42055-15-2
  • Properties: Boiling point: 169°C; Density: 0.917 g/mL Solubility: Sparingly soluble in water, more in chloroform/methanol .
  • Applications : Used to redisperse compacted solids (e.g., antiperspirants) for analytical purposes. Unlike the target compound, it lacks a carbamate group, limiting its utility in protective group chemistry.

Key Differences :

  • The absence of the Alloc group in 3-(Methylamino)-1-propanol eliminates its utility in controlled deprotection strategies.
  • Higher lipophilicity of the target compound due to the allyl group may affect solubility in polar solvents .

3-(Dimethylamino)-1-propanol

  • Formula: C₅H₁₃NO
  • Molecular Weight : 117.16 g/mol
  • CAS : 3179-63-3
  • Properties :
    • Volatility: Vapor pressure of 202.66 kPa at 500.71 K .
  • Applications : Building block in pharmaceuticals (e.g., Rizatriptan Impurity 16) and organic synthesis.

Key Differences :

  • Lower molecular weight and higher volatility make it suitable for reactions requiring volatile intermediates .

3-(Dibutylamino)-1-propanol

  • Applications : Intermediate in synthesizing butacaine, a local anesthetic.
  • Structural Impact: The dibutylamino group enhances lipophilicity, aiding membrane penetration in drug delivery.

Key Differences :

  • The target compound’s Alloc group offers reversible protection, whereas dibutylamino provides permanent lipophilicity.
  • The carbamate in the target compound allows for milder cleavage conditions compared to hydrolysis of tertiary amines .

3-Amino-1-propanol Derivatives (e.g., DL-1-Amino-2-propanol)

  • Formula: C₃H₉NO
  • Molecular Weight : 75.10 g/mol
  • CAS : 78-96-6
  • Properties : Liquid at room temperature; used as solvents or intermediates in surfactants .

Key Differences :

  • Simpler amino alcohols lack the carbamate’s reactivity, limiting their role in protective group chemistry.
  • Higher water solubility of amino alcohols (e.g., DL-1-Amino-2-propanol) contrasts with the target’s moderate solubility .

Physicochemical and Functional Comparison Table

Compound Molecular Weight (g/mol) Key Functional Group Boiling Point (°C) Water Solubility Primary Application
3-(Allyloxycarbonylamino)-1-propanol 159.18 Allyloxycarbonyl carbamate Not reported Moderate Amine protection in synthesis
3-(Methylamino)-1-propanol 89.14 Methylamino, hydroxyl 169 Slight Solid dispersion in analysis
3-(Dimethylamino)-1-propanol 117.16 Dimethylamino, hydroxyl Not reported Moderate Pharmaceutical intermediate
DL-1-Amino-2-propanol 75.10 Amino, hydroxyl -2 (mp) High Solvent, surfactant precursor

Research Findings and Industrial Relevance

  • Deprotection Efficiency: The Alloc group in this compound is cleaved efficiently by palladium catalysts, making it superior to tert-butoxycarbonyl (Boc) groups in acid-sensitive syntheses .
  • Toxicity Profile: While 3-(2-Pyridylmethylamino)-1-propanol (LD₅₀: 500.1 mg/kg) shows moderate acute toxicity , the target compound’s hazards likely involve sensitivity to catalytic reagents (e.g., Pd) rather than inherent toxicity.
  • Synthetic Flexibility: Compared to aromatic analogs (e.g., 3-Amino-3-(3-methoxyphenyl)-1-propanol), the allyl group enables click chemistry modifications, expanding utility in bioconjugation .

Biological Activity

3-(Allyloxycarbonylamino)-1-propanol, also known by its CAS number 156801-29-5, is a compound that has garnered attention due to its potential biological activities. This article delves into the biological mechanisms, pharmacological effects, and relevant research findings associated with this compound.

Chemical Structure and Properties

Molecular Formula: C7H13N1O3
Molecular Weight: 159.18 g/mol
CAS Number: 156801-29-5

The structure of this compound features an allyloxycarbonyl group attached to a propanol backbone, which is crucial for its biological activity. The presence of functional groups such as the amine and carbonyl enhances its reactivity and interaction with biological targets.

The biological activity of this compound primarily stems from its ability to interact with various biological macromolecules, including enzymes and receptors. Its mechanism of action can be categorized into several pathways:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting processes like cell signaling and metabolism.
  • Receptor Modulation: It may bind to certain receptors, influencing physiological responses such as neurotransmission or hormonal activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
  • Cytotoxicity: Investigations have shown that it can induce cytotoxic effects in specific cancer cell lines, suggesting a potential role in cancer therapy.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of cytokine production
CytotoxicityInduction of apoptosis in cancer cells

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory Research : In a study focusing on inflammatory diseases, researchers found that treatment with this compound reduced levels of TNF-alpha and IL-6 in vitro, indicating its role in modulating inflammatory responses.
  • Cytotoxicity Assessment : A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent increase in apoptosis markers, highlighting its potential utility in cancer therapeutics.

Q & A

Q. What precautions are critical when designing kinetic studies for reactions involving this compound?

  • Control moisture and oxygen levels rigorously using Schlenk techniques or gloveboxes. For catalytic reactions, pre-activate Pd catalysts (e.g., Pd(OAc)₂ with ligands) to ensure reproducibility. Monitor reaction progress via in-situ FT-IR or HPLC to capture intermediate species .

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel synthetic pathways?

  • DFT calculations (e.g., B3LYP/6-31G*) model transition states for carbamate cleavage or nucleophilic attacks. Molecular dynamics simulations predict solvation effects, guiding solvent selection. PubChem’s computed properties (e.g., logP, pKa) provide preliminary insights .

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